3,5-Dichloro-2-fluorobenzoic acid

Vue d'ensemble

Description

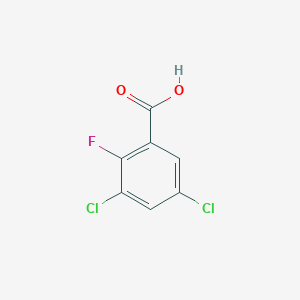

3,5-Dichloro-2-fluorobenzoic acid (CAS: 665022-07-1) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₂FO₂ and a molecular weight of 208.9 g/mol. Its structure features chlorine atoms at the 3 and 5 positions, a fluorine atom at the 2 position, and a carboxylic acid group at the 1 position. This compound is utilized in organic synthesis, pharmaceuticals, and materials science due to its electron-withdrawing substituents, which enhance its acidity and reactivity in coupling reactions or as a building block for complex molecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La céphapirine est synthétisée à partir de l'acide 7-aminocephalosporanique (7-ACA). La voie de synthèse implique la réaction du 7-ACA avec le chlorure de bromoacétyle pour former un amide, qui est ensuite déplacé par la 4-thiopyridine . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour assurer la stabilité des composés intermédiaires.

Méthodes de production industrielle : En milieu industriel, la céphapirine est produite selon une méthode à un seul pot. Cela implique la réaction du bromure d'acétyle avec le 7-ACA et les 4-pyridinethiols en présence d'un alcalin organique pour obtenir l'acide céphapirine. L'acide céphapirine est ensuite converti en céphapirine benzathine par réaction avec le dibezylethylènediamine diacétate .

Analyse Des Réactions Chimiques

Types de réactions : La céphapirine subit diverses réactions chimiques, notamment :

Oxydation : La céphapirine peut être oxydée dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la céphapirine en ses amines correspondantes.

Substitution : La céphapirine peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle bêta-lactame.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou les peracides sont des agents oxydants couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les amines ou les thiols sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines et les céphalosporines substituées .

4. Applications de la recherche scientifique

La céphapirine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les antibiotiques bêta-lactames et leurs interactions avec divers réactifs.

Biologie : Employée dans des études portant sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Utilisée dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement des infections bactériennes.

Industrie : Appliquée en médecine vétérinaire, en particulier dans le traitement de la mammite chez les vaches laitières.

5. Mécanisme d'action

La céphapirine exerce son effet bactéricide en inhibant la synthèse de la paroi cellulaire. Elle se lie aux protéines de liaison à la pénicilline (PBP) de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui est essentielle à l'intégrité de la paroi cellulaire . Cela conduit à la lyse cellulaire et à la mort des bactéries. La céphapirine est plus résistante aux bêta-lactamases que les pénicillines, ce qui la rend efficace contre les bactéries productrices de bêta-lactamases .

Composés similaires :

Céphalotine : Une autre céphalosporine de première génération avec un spectre d'activité similaire.

Céfazoline : Une céphalosporine de première génération avec une demi-vie plus longue et une meilleure pénétration tissulaire.

Céfadroxil : Une céphalosporine orale de première génération ayant une activité antibactérienne similaire.

Unicité : La céphapirine est unique par sa forte affinité pour les protéines de liaison à la pénicilline et son efficacité contre les bactéries gram-positives et gram-négatives. Elle est également utilisée en médecine vétérinaire, en particulier pour traiter la mammite chez les vaches laitières, ce qui n'est pas une application courante pour les autres céphalosporines de première génération .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antibacterial Agent Development

DCBFA has been identified as a potential precursor in the synthesis of antibacterial agents. Compounds structurally similar to DCFBA have demonstrated promising antibacterial properties. For instance, derivatives of halobenzoic acids have shown effective inhibition of bacterial growth, suggesting that DCFBA could serve as an intermediate for synthesizing more potent agents.

2. Cancer Research

Research indicates that DCFBA and its derivatives may play a role in cancer treatment. A notable study found that dibutyltin complexes of related compounds exhibited significant anti-tumor activity against various human tumor cell lines. This suggests that DCFBA could be utilized in developing targeted cancer therapies.

Environmental Applications

1. Biodegradation Studies

A study isolated a bacterial consortium capable of degrading fluorinated benzoates, including DCFBA. This consortium effectively utilized DCFBA as a sole carbon source, indicating its potential for bioremediation applications. The study measured fluoride ion release during degradation, showcasing the microbial capability to metabolize halogenated substrates effectively .

| Study | Findings |

|---|---|

| Bacterial Consortium Study | Demonstrated the ability to degrade DCFBA and release fluoride ions as a byproduct. |

Materials Science Applications

1. Modification of Electronic Materials

Halogenated benzoic acids, including DCFBA, are used to modify electronic materials to enhance their conductivity. This application is crucial in developing advanced materials for electronic devices.

Case Studies

1. Antibacterial Activity Case Study

A study conducted on various halobenzoic acid derivatives demonstrated that compounds similar to DCFBA exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that DCFBA can be developed into effective antibacterial agents.

2. Cancer Therapeutics Development

Research on bioconjugates involving DCFBA derivatives has shown enhanced selectivity towards tumor cells in vitro. These conjugates are being explored for targeted drug delivery systems in cancer treatment, indicating the compound's potential in therapeutic strategies.

Mécanisme D'action

Cephapirin exerts its bactericidal effect by inhibiting cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. Cephapirin is more resistant to beta-lactamases compared to penicillins, making it effective against beta-lactamase-producing bacteria .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 3,5-Dichloro-2-fluorobenzoic acid with analogous halogenated benzoic acids and related derivatives, focusing on molecular properties, substituent effects, and applications:

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups (EWGs): The chlorine and fluorine atoms in this compound significantly lower the pKa (~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2). This enhances its utility in acid-catalyzed reactions .

- Hydroxyl Group Addition: The hydroxyl group in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid further increases acidity (pKa ~1.0–1.5) and introduces hydrogen-bonding capability, making it suitable for coordination chemistry .

- Methyl Group Effects: In 3,5-Difluoro-2-methylbenzoic acid, the electron-donating methyl group raises the pKa (~2.5–3.0), reducing its reactivity in electrophilic substitutions but improving lipid solubility for drug design .

Research Findings and Data

Melting Points and Solubility

- This compound: Limited data; analogs like 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid exhibit high melting points (>250°C) due to hydrogen bonding .

- 3,5-Difluorobenzoic acid: Melting point ~150–155°C; soluble in polar aprotic solvents (DMF, DMSO) .

Spectroscopic Data

Activité Biologique

3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic compound with significant implications in pharmaceutical and agricultural chemistry. Its unique structural properties, characterized by the presence of chlorine and fluorine substituents, influence its biological activity and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F O2

- Molecular Weight : 209 g/mol

- Structure : The compound features a benzoic acid core with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 2 position.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The halogenated structure can influence enzyme activity by altering binding affinities. For instance, similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The presence of halogens enhances the lipophilicity and membrane permeability of these compounds, facilitating their entry into microbial cells.

- Cellular Signaling Modulation : The compound may affect cellular signaling pathways through interactions with receptors or other molecular targets, potentially influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several halogenated benzoic acids, including derivatives similar to this compound. The results indicated that these compounds exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Case Study on Antibacterial Efficacy : A series of experiments tested the antibacterial properties of various dichlorobenzoic acids. The results demonstrated that this compound had a notable effect on inhibiting bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibacterial agents .

- Agricultural Applications : Research on herbicides has shown that similar fluorinated benzoic acids can significantly affect plant growth by disrupting hormonal balance within plants. In controlled experiments, application of related compounds resulted in stunted growth and altered flowering patterns in Arabidopsis thaliana, indicating potential use as herbicides .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Herbicidal Activity | Notes |

|---|---|---|---|

| This compound | 10-50 | Moderate | Effective against Gram-positive bacteria |

| 2-Chloro-4-fluorobenzoic acid | 20-40 | Low | Less effective than dichlorinated analogs |

| 4-Chloro-2-fluorobenzoic acid | 15-30 | High | Strong herbicide; disrupts plant growth |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-2-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of benzoic acid derivatives. For fluorination, agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in polar solvents (e.g., acetonitrile) at controlled temperatures (20–50°C) are effective . Chlorination may precede fluorination via electrophilic substitution using chlorine gas or AlCl₃ catalysis . Yield optimization requires precise stoichiometric ratios of halogenating agents, pH control (e.g., pH 10–10.2 for chlorination), and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic-F), while ¹H/¹³C NMR resolves substituent positions (e.g., meta-chlorine vs. ortho-fluorine coupling patterns) .

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and O-H bends (~2500–3000 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (MW = 209.0 g/mol) and isotopic patterns (Cl/F contributions) .

Cross-referencing with crystallographic data (e.g., X-ray diffraction) resolves structural ambiguities .

Q. How should researchers design a purification protocol for high-purity this compound?

- Methodological Answer : Post-synthesis, use solvent recrystallization (e.g., ethanol/water gradient cooling) to remove unreacted precursors. For trace impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) . Monitor purity via TLC (Rf comparison) and melting point analysis (literature mp ~150–160°C). For biological assays, further purify via sublimation under reduced pressure to eliminate residual solvents .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-311+G(d,p) to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO/LUMO). Compare with crystallographic data (e.g., SHELX-refined structures) to validate accuracy .

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers pKa (~2.5–3.0) compared to non-fluorinated analogs .

- Solvent Effects : Use COSMO-RS to model solvation energy and predict solubility in polar aprotic solvents (e.g., DMSO) .

Q. What strategies resolve contradictory data in regioselectivity during halogenation of benzoic acid derivatives?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (low temp favors kinetic products; high temp favors thermodynamic stability). For example, fluorination at 0°C may favor ortho- over para-substitution due to steric hindrance .

- Isotopic Labeling : Use ¹⁸F radiolabeling to track fluorination pathways via PET imaging or autoradiography.

- Competition Experiments : Compare yields of this compound vs. 2,4-Dichloro-5-fluorobenzoic acid under identical conditions to assess substituent directing effects .

Q. How do electronic effects of chlorine and fluorine substituents influence the acid dissociation constant (pKa)?

- Methodological Answer :

- Hammett Analysis : Correlate σ values (Cl: +0.23, F: +0.06) with experimental pKa via potentiometric titration. The electron-withdrawing Cl groups at meta-positions decrease pKa by stabilizing the deprotonated carboxylate .

- Comparative Studies : Compare with analogs (e.g., 3,5-Difluoro-2-hydroxybenzoic acid, pKa ~2.8) to isolate fluorine’s inductive vs. resonance effects .

- Computational Validation : Use COSMO solvation models in software like Jaguar to predict pKa shifts (±0.3 units) .

Q. Contradiction Analysis

- Synthesis Routes : recommends Selectfluor for fluorination, while uses HNO₃/H₂SO₄. This discrepancy highlights the need for mechanistic studies (e.g., radical vs. ionic pathways) .

- Spectroscopic Assignments : Conflicting IR peaks may arise from polymorphic forms (e.g., crystalline vs. amorphous). Validate via PXRD to rule out structural variations .

Propriétés

IUPAC Name |

3,5-dichloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMZPUMZYDTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.